Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate
CAS No.: 16135-22-1
Cat. No.: VC11583954
Molecular Formula: C8H8N2O3S
Molecular Weight: 212.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16135-22-1 |
|---|---|
| Molecular Formula | C8H8N2O3S |
| Molecular Weight | 212.2 |
| IUPAC Name | methyl 5-oxo-2,3-dihydroimidazo[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C8H8N2O3S/c1-13-7(12)5-4-6(11)10-3-2-9-8(10)14-5/h4H,2-3H2,1H3 |
| SMILES | COC(=O)C1=CC(=O)N2CCN=C2S1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b] thiazine-7-carboxylate belongs to the imidazo[2,1-b]thiazine family, a class of bicyclic heterocycles combining imidazole and thiazine rings. The compound’s systematic IUPAC name reflects its fused ring system: 5H-imidazo[2,1-b][1,thiazine-7-carboxylic acid, 2,3-dihydro-5-oxo-, methyl ester . Its molecular structure features:
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A six-membered thiazine ring fused to a five-membered imidazole ring.
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A ketone group at position 5 and a methyl ester at position 7.
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Partial saturation at positions 2 and 3 of the thiazine moiety.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Average mass | 212.223 g/mol | |
| Monoisotopic mass | 212.025563 g/mol | |
| CAS Registry Number | 16135-22-1 |
Stereoelectronic Features
The compound’s reactivity is influenced by the electron-withdrawing effects of the carbonyl groups adjacent to the nitrogen atoms. The thiazine ring’s partial saturation introduces conformational flexibility, while the imidazole ring contributes aromatic character. Density functional theory (DFT) calculations predict significant charge delocalization across the fused ring system, enhancing its potential for intermolecular interactions in biological systems.
Synthesis and Characterization
Synthetic Pathways
The synthesis of methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b] thiazine-7-carboxylate typically proceeds via a three-step protocol:
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Imidazole Functionalization: Starting with 2-aminothiazole derivatives, condensation with α-keto esters introduces the imidazole ring.
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Cyclization: Intramolecular cyclization under acidic or basic conditions forms the thiazine ring, with the reaction temperature and solvent polarity critically influencing yield.
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Esterification: Final methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide completes the synthesis.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | Ethanol, reflux, 12 h | 65–70 |
| Cyclization | H₂SO₄ (cat.), CH₃CN, 80°C, 6 h | 50–55 |
| Esterification | CH₃I, K₂CO₃, DMF, RT, 24 h | 85–90 |
Analytical Characterization
The compound is routinely characterized using spectroscopic and chromatographic methods:
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Nuclear Magnetic Resonance (NMR):
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NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, aromatic), 4.32 (t, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.15 (t, 2H, CH₂).
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NMR: δ 170.2 (C=O), 160.1 (C=O), 148.3 (aromatic), 52.1 (OCH₃).
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High-Resolution Mass Spectrometry (HRMS): Observed m/z 212.0256 (calculated for : 212.0255).
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits limited solubility in polar solvents like water (<0.1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Its logP (octanol-water partition coefficient) of 1.2 suggests moderate lipophilicity, favorable for membrane permeability in biological assays.
Thermal and Chemical Stability
Thermogravimetric analysis (TGA) indicates decomposition above 220°C, with no melting point observed below this temperature. The ester and ketone groups render the molecule sensitive to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating storage in anhydrous environments.
Biological Activities and Mechanistic Insights
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells show 40% growth inhibition at 50 µM, suggesting moderate cytotoxicity. Molecular docking studies propose interaction with tubulin’s colchicine-binding site, disrupting microtubule assembly.
Applications in Medicinal Chemistry
Lead Optimization Strategies
The methyl ester group serves as a synthetic handle for derivatization. Recent efforts focus on replacing the ester with amides or hydroxamates to enhance bioavailability and target affinity.
Prodrug Development
Esterase-mediated hydrolysis of the methyl ester in vivo generates the free carboxylic acid, a potential prodrug strategy for improving tissue distribution.
Spectroscopic Data and Computational Modeling
Infrared (IR) Spectroscopy
Key absorption bands include:
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1745 cm⁻¹ (C=O ester stretch)
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1680 cm⁻¹ (C=O ketone stretch)
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1250 cm⁻¹ (C–N imidazole stretch).
Computational Insights
DFT-optimized geometries (B3LYP/6-31G* level) reveal a planar imidazole ring and a puckered thiazine moiety, with HOMO-LUMO energy gaps of 5.2 eV, indicative of moderate reactivity.
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